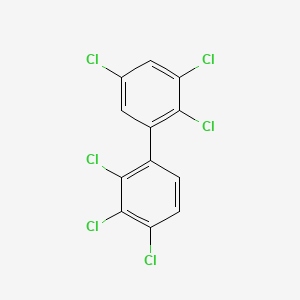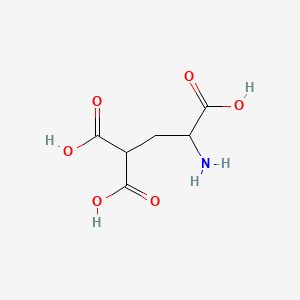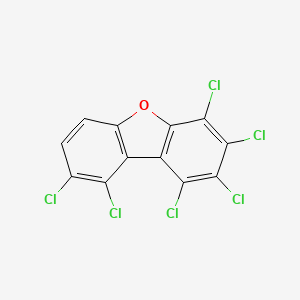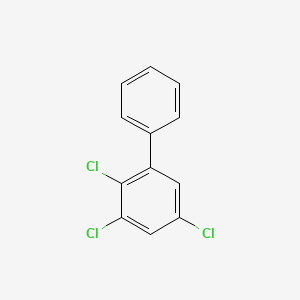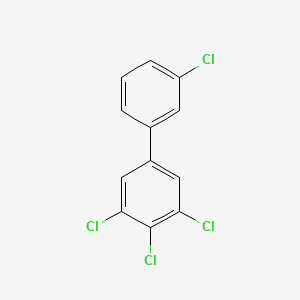
3,3',4,5-Tetrachlorobiphenyl
Vue d'ensemble
Description
3,3’,4,5-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
The synthesis of 3,3’,4,5’-Tetrachlorobiphenyl involves two synthesis methods . One method involves the use of sodium acetate and cis-nitrous acid in an arylation process known as the Gomberg-Bachman reaction . Another method involves a Suzuki Coupling reaction with phenylboronic acid, halogenated benzene, tetrakis (triphenylphosphine) palladium (0), and sodium carbonate .
Molecular Structure Analysis
The molecular formula of 3,3’,4,5-Tetrachlorobiphenyl is C12H6Cl4 . The structure contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’,4,5-Tetrachlorobiphenyl include a density of 1.4±0.1 g/cm3, boiling point of 380.7±37.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and enthalpy of vaporization of 60.4±3.0 kJ/mol .
Applications De Recherche Scientifique
Application 1: Real-time Immuno-PCR Method for Detecting PCB 77
- Methods of Application: PCB77 butanoic acid (γ-oxo-PCB77A) was synthesized as the hapten of PCB77, and a mixed anhydride reaction was used to couple the PCB77A to ovalbumin to form artificial coating antigen. The active ester method was used to couple the PCB77A to bovine serum albumin to form the artificial antigen. Male New Zealand white rabbits were immunized with immune antigen to obtain polyclonal antibodies (pAbs), with which, a novel rt-IPCR assay for determination of PCB77 was described .
- Results or Outcomes: Using the optimized assay, the linear range for the determination of PCB77 is 10.0 fg/mL to 1 ng/mL with a correlation coefficient of 0.98 and a detection limit of 1.5 fg/mL .
Application 2: Sorption of PCB77 on Humic Acid
- Methods of Application: The effect of composition and microstructure of HA on sorption of PCB77 was investigated using Fourier transform infrared (FTIR) and solid-state carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy analysis .
- Results or Outcomes: The sorption capacity of PCB77 on HAs followed a similar order of YHA>SHA>AHA, indicating the content of unsaturated C of HAs controlled the sorption of PCB77 on HAs .
Safety And Hazards
3,3’,4,5-Tetrachlorobiphenyl is considered a poison by ingestion and an experimental teratogen . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .
Orientations Futures
Propriétés
IUPAC Name |
1,2,3-trichloro-5-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFLURRQRFKBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074208 | |
| Record name | 3,3',4,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,5-Tetrachlorobiphenyl | |
CAS RN |
70362-49-1 | |
| Record name | 3,3',4,5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3Y0MO1SUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



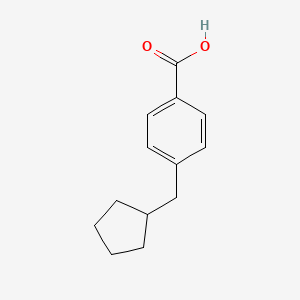
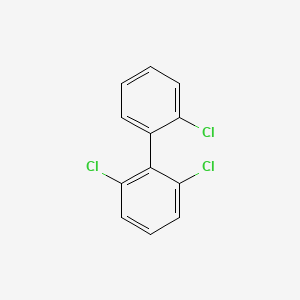
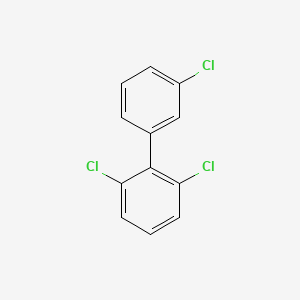
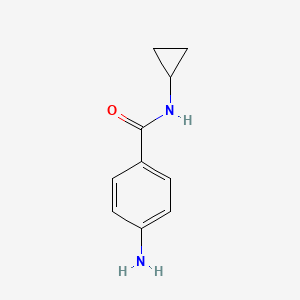
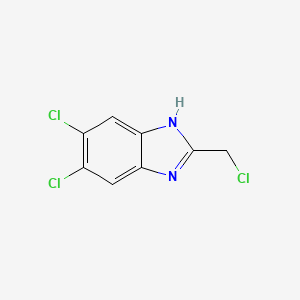
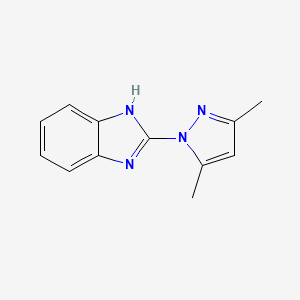
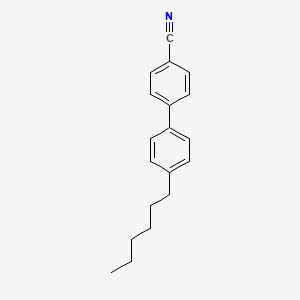
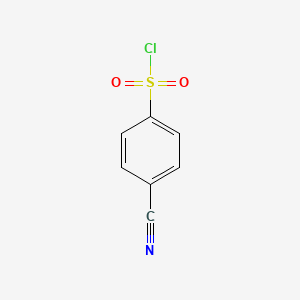
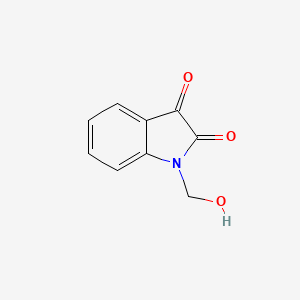
![2-{[Ethoxy(oxo)acetyl]amino}benzoic acid](/img/structure/B1345133.png)
